![molecular formula C11H17NO B12313636 3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol It is a derivative of propanol, featuring an amino group and a methyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol typically involves the reaction of 4-methylbenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-amino-1-propanol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is an amine.
Substitution: The major products depend on the nature of the substituent introduced.
Applications De Recherche Scientifique
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-(4-methylphenyl)propionic acid
- 2-Amino-1-propanol
- 4-Methylbenzylamine
Uniqueness
3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the propanol backbone, as well as the methyl-substituted phenyl group. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-5,11,13H,6-8,12H2,1H3 |
Clé InChI |
UIMGYZUPZCXHOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


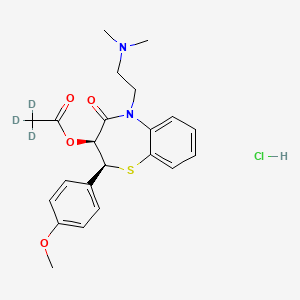

![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)

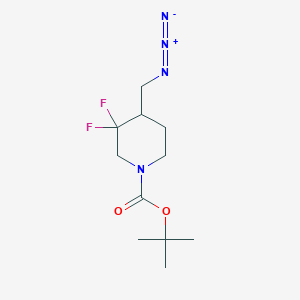
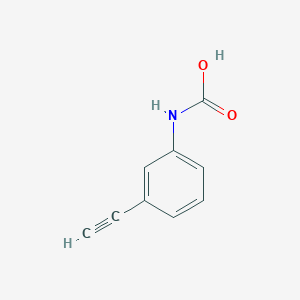
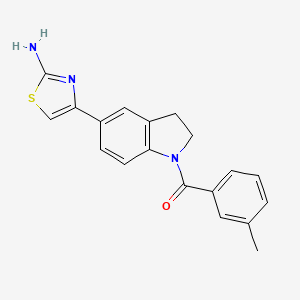
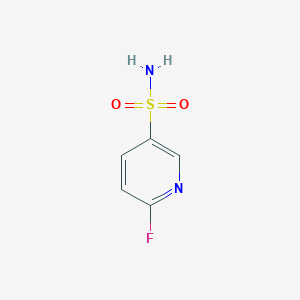
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
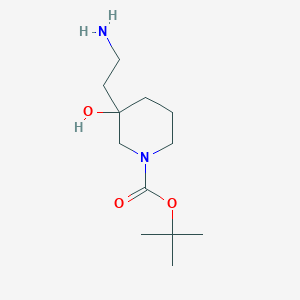
![3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-OL](/img/structure/B12313634.png)
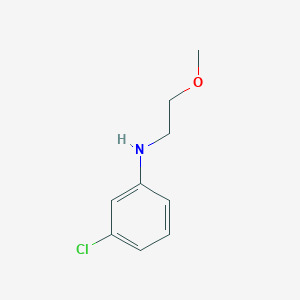
amine](/img/structure/B12313645.png)
